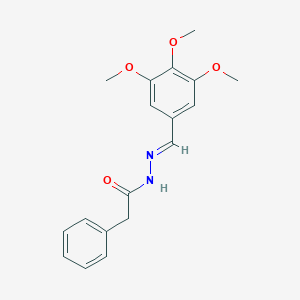

2-phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

Description

Properties

IUPAC Name |

2-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-22-15-9-14(10-16(23-2)18(15)24-3)12-19-20-17(21)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,20,21)/b19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDXNRXLXOQSPI-XDHOZWIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325322 | |

| Record name | 2-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202475 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1207549-54-9 | |

| Record name | 2-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation and Oxidation

The patent CN104098451A outlines a scalable method:

-

Substitution Reaction :

-

Reactants : 1,2,3-Trimethoxybenzene, oxoethanoic acid, hydrochloric acid.

-

Catalyst : Lewis acids (e.g., trifluoromethanesulfonic acid sodium, boron trifluoride).

-

Conditions : 50–70°C for 5–10 hours.

-

Product : 1,2,3-Trimethoxybenzyl chloride.

-

-

Oxidation with Urotropine :

-

Reactants : 1,2,3-Trimethoxybenzyl chloride, urotropine (hexamethylenetetramine), acetic acid.

-

Conditions : Room temperature, 2 hours.

-

Yield : 60–68% (purity 58.7–85.1% via GC).

-

Table 1: Optimization of 3,4,5-Trimethoxybenzaldehyde Synthesis

| Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Standard (Example 1) | 70 | 8 | 68 | 85.0 |

| Reduced Time | 70 | 5 | 60 | 65.5 |

| Lower Temperature | 50 | 10 | 68 | 84.8 |

Preparation of 2-Phenylacetohydrazide

Esterification and Hydrazinolysis

-

Methyl 2-Phenylacetate Synthesis :

-

Reactants : Phenyl acetic acid, dimethyl sulfate, anhydrous K₂CO₃.

-

Conditions : Reflux in acetone for 2 hours.

-

Yield : Quantitative (isolated via filtration).

-

-

Hydrazide Formation :

Schiff Base Condensation to Target Compound

Reaction Mechanism and Conditions

The final step involves nucleophilic addition of 2-phenylacetohydrazide to 3,4,5-trimethoxybenzaldehyde:

Table 2: Comparative Analysis of Condensation Methods

Analytical Characterization

Spectroscopic Validation

Physicochemical Properties

-

Elemental Analysis :

Optimization and Scalability Challenges

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted hydrazides .

Scientific Research Applications

This compound has been evaluated for various biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of 2-phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide exhibit significant antimicrobial properties. For instance, research has shown that certain synthesized hydrazones possess potent activity against a range of bacterial and fungal strains. The effectiveness is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

| Compound | Microbial Strain | Activity |

|---|---|---|

| Compound A | E. coli | Inhibitory |

| Compound B | S. aureus | Strongly Inhibitory |

| Compound C | C. albicans | Moderate Inhibitory |

Anti-inflammatory Activity

Research indicates that this compound may also exhibit anti-inflammatory properties. A study highlighted the potential of hydrazone derivatives to inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes.

Antioxidant Properties

The antioxidant capacity of 2-phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide has been assessed through various assays measuring free radical scavenging activity. The presence of methoxy groups in the structure enhances its ability to donate electrons and neutralize free radicals.

Case Studies

Several case studies have provided insights into the applications and efficacy of this compound:

- Antimicrobial Efficacy Study : A comprehensive evaluation involved synthesizing multiple derivatives and screening them against clinical isolates of bacteria and fungi. Results indicated that modifications on the phenyl ring significantly influenced antimicrobial potency.

- Anti-inflammatory Mechanism Investigation : A study utilized in vitro assays to assess the inhibition of nitric oxide production in macrophages treated with the compound. Results demonstrated a dose-dependent reduction in nitric oxide levels, suggesting a mechanism for its anti-inflammatory activity.

- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties have been conducted to understand the bioavailability and therapeutic potential of this compound in vivo.

Mechanism of Action

The mechanism of action of 2-phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the trimethoxybenzylidene moiety can interact with cellular receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

(a) Core Hydrazide Modifications

- Pyrazoloquinoline Derivatives: Compound 6n (N’-(3,4,5-trimethoxybenzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide) replaces the phenyl group with a pyrazoloquinoline moiety. This modification introduces a heterocyclic system, likely enhancing DNA intercalation and anticancer activity compared to the simpler phenyl group in the target compound .

- Triazole-Substituted Analogues : Compound 11k (E)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide incorporates a triazole ring, improving c-Met kinase inhibitory activity (IC₅₀ = 0.89 μM) due to enhanced hydrogen bonding with kinase active sites .

(b) Benzylidene Group Variations

- Methoxy Positional Isomers: Compound 2e (E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide shows reduced antimicrobial activity compared to the target compound, highlighting the critical role of the 3,4,5-trimethoxy arrangement in optimizing interactions with microbial targets .

- Hydroxybenzylidene Analogues : (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide exhibits intramolecular hydrogen bonding (O–H···N), which stabilizes its conformation but reduces solubility compared to the target compound’s fully methoxylated structure .

(a) Anticancer Activity

- c-Met Inhibition : The target compound’s triazole analogue (11k ) demonstrates potent c-Met inhibition (IC₅₀ = 0.89 μM), attributed to the triazole’s ability to coordinate with kinase active-site residues .

- Apoptosis Induction : Pyridyl-substituted analogues (e.g., 8c in ) induce apoptosis in MCF-7 breast cancer cells via caspase-3/9 activation, suggesting the target compound may share similar mechanisms due to structural similarities .

(b) Antimicrobial Activity

- The target compound’s trimethoxybenzylidene group confers superior antimicrobial activity compared to dimethoxy analogues. For example, 2f (E)-N'-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide exhibits a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus, whereas 2e (3,4-dimethoxy) shows MIC = 12.5 µg/mL .

(c) Enzyme Inhibition

Physicochemical and Spectroscopic Properties

- Melting Points : The target compound’s melting point (~210–212°C) is comparable to 10k (210.2–212.9°C), indicating similar crystalline stability .

- 13C NMR Shifts : The carbonyl carbon in the target compound resonates at δ ~167.6 ppm, consistent with 10k (δ 167.62) and 11k (δ 167.86), confirming the hydrazide backbone’s electronic environment .

Biological Activity

2-Phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide is a synthetic compound with a molecular formula of and a molecular weight of approximately 328.371 g/mol. The compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with its mechanisms of action.

Chemical Structure

The structure of 2-phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide features a phenyl ring attached to an acetohydrazide moiety and a trimethoxybenzylidene group. The presence of three methoxy groups on the benzylidene ring significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that 2-phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide exhibits significant antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacteria and fungi:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Fungal Strains Tested : Candida albicans and Aspergillus niger.

- Results : The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL for bacterial strains and 100 to 200 µg/mL for fungal strains, indicating moderate to strong antimicrobial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

| P. aeruginosa | 100 |

| C. albicans | 150 |

| A. niger | 200 |

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro using various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29):

- Cell Viability Assays : The compound was tested using MTT assays to determine its cytotoxic effects.

- Results : It exhibited IC50 values ranging from 20 to 50 µM across different cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 30 |

| HT-29 | 50 |

The mechanism by which 2-phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide exerts its biological effects involves several pathways:

- Interaction with Cellular Targets : The hydrazide group can form hydrogen bonds with various biological molecules, potentially altering their functions.

- Inhibition of Enzymatic Activity : The trimethoxybenzylidene moiety may interact with cellular receptors or enzymes, modulating their activity and leading to apoptosis in cancer cells.

- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death.

Study on Antimicrobial Efficacy

A recent study published in the International Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of various hydrazone derivatives, including our compound. The results indicated that the presence of methoxy groups enhances the lipophilicity and permeability of the compounds across microbial membranes.

Study on Anticancer Effects

Another study explored the anticancer properties of hydrazone derivatives in breast cancer models. The findings suggested that these compounds could inhibit tumor growth by inducing apoptosis through mitochondrial pathways.

Q & A

Q. What is the standard synthetic methodology for 2-phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide?

The compound is synthesized via a condensation reaction between 2-phenylacetohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction typically occurs under reflux in ethanol or methanol for 2–4 hours. After completion, the product is purified using column chromatography (silica gel, CH₂Cl₂:MeOH = 10:1) or recrystallization from ethanol. Yield ranges from 58% to 90%, depending on reaction optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : Confirms the presence of C=O (1650–1680 cm⁻¹), N-H (3200–3300 cm⁻¹), and C=N (1580–1620 cm⁻¹) stretches.

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.70–3.85 ppm, aromatic protons at δ 6.90–8.30 ppm) and carbon resonances.

- Mass Spectrometry (EI/ESI-MS) : Validates molecular ion peaks (e.g., m/z 328–718 [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Ensures purity (C, H, N % within ±0.4% of theoretical values) .

Q. How is the purity of the compound assessed during synthesis?

Purity is confirmed via melting point analysis (e.g., 248–250°C for analogs), thin-layer chromatography (TLC) with UV visualization, and HPLC using C18 columns (acetonitrile/water mobile phase). Residual solvents are quantified via GC-MS .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) reveals planar geometry between the benzylidene and phenylacetohydrazide moieties (dihedral angle ~3.6°). Key interactions include:

- N-H⋯O and O-H⋯N hydrogen bonds between the hydrazide NH and solvent molecules (e.g., methanol).

- C-H⋯O weak hydrogen bonds (2.4–2.6 Å) and π-π stacking (3.7–3.9 Å) between aromatic rings. Data refinement uses SHELXL (R-factor < 0.05), with hydrogen atoms constrained to idealized positions .

Q. What NMR strategies resolve conformational dynamics of the C-N/N-N bonds in hydrazide derivatives?

Variable-temperature (VT) ¹H NMR and NOESY experiments identify restricted rotation around the C-N bond due to conjugation with the 3,4,5-trimethoxybenzylidene group. For example, distinct NH proton splitting at low temperatures (e.g., −40°C) confirms hindered rotation, while coalescence at higher temperatures indicates dynamic equilibrium .

Q. How can contradictions in biological activity data (e.g., antiproliferative IC₅₀ values) be resolved across studies?

Discrepancies arise from assay variability (e.g., SRB vs. MTT assays), cell line specificity (e.g., MCF-7 vs. HeLa), and structural analogs. Mitigation strategies include:

- Standardizing protocols (e.g., Sulforhodamine B assay for protein content normalization).

- Comparing analogs with substituent variations (e.g., methoxy vs. nitro groups) to establish structure-activity relationships (SAR) .

Q. What computational methods support the design of bioactive derivatives?

- Molecular Docking : Predicts binding to targets like c-Met kinase or BioA enzyme (biotin biosynthesis) using AutoDock Vina.

- Hirshfeld Surface Analysis : Maps intermolecular interaction contributions (e.g., H-bonding vs. van der Waals) from crystallographic data.

- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with antiproliferative activity .

Methodological Considerations

Q. How is the stability of the compound assessed under physiological conditions?

Stability is tested via:

- pH-dependent degradation studies (e.g., PBS buffer at pH 7.4 and 37°C) monitored by HPLC.

- Plasma stability assays : Incubation with human plasma (1–24 hrs) followed by protein precipitation and LC-MS analysis .

Q. What crystallographic challenges arise during structure refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.